2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid
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Overview
Description
2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H5Cl2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 3,5-dichloropyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
3,5,6-Trichloro-2-pyridinyloxyacetic acid: Another pyridine derivative with similar chemical properties.
Uniqueness
2-((3,5-Dichloropyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H5Cl2NO3 |
---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-1-10-2-5(9)7(4)13-3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
QFYGGPXBDKRZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)OCC(=O)O)Cl |
Origin of Product |
United States |
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